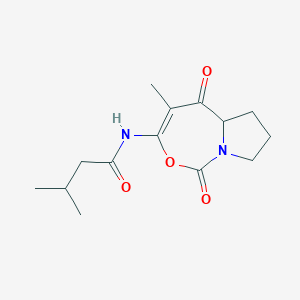
Cyclocarbamide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alvelestat ist ein oraler Neutrophilen-Elastase-Inhibitor, der für sein Potenzial zur Behandlung verschiedener entzündlicher Lungenerkrankungen untersucht wurde, darunter die Alpha-1-Antitrypsin-Mangel-assoziierte Lungenerkrankung und die chronisch obstruktive Lungenerkrankung . Neutrophilen-Elastase ist ein Enzym, das zum Abbau von Elastin beiträgt, einem wichtigen Bestandteil des Lungengewebes, was zu Entzündungen und Gewebeschäden führt .
Vorbereitungsmethoden
Die Synthese von Alvelestat umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung der endgültigen Verbindung. Spezifische Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt. Der allgemeine Ansatz beinhaltet die Verwendung verschiedener organischer Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen . Industrielle Produktionsmethoden dürften die Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Alvelestat unterliegt mehreren Arten chemischer Reaktionen, darunter:
Oxidation: Alvelestat kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Alvelestat kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Alvelestat wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Alvelestat dient als Modellverbindung zur Untersuchung der Hemmung von Neutrophilen-Elastase und verwandten Enzymen.
Biologie: Die Forschung konzentriert sich auf das Verständnis der biologischen Wege, die von Alvelestat beeinflusst werden, und dessen Auswirkungen auf zelluläre Prozesse.
Medizin: Alvelestat wird auf sein Potenzial zur Behandlung entzündlicher Lungenerkrankungen untersucht, darunter die Alpha-1-Antitrypsin-Mangel-assoziierte Lungenerkrankung und die chronisch obstruktive Lungenerkrankung.
Wirkmechanismus
Alvelestat entfaltet seine Wirkung durch Hemmung von Neutrophilen-Elastase, einem Enzym, das Elastin im Lungengewebe abbaut. Durch die Hemmung dieses Enzyms trägt Alvelestat dazu bei, Entzündungen zu reduzieren und weitere Gewebeschäden zu verhindern . Die molekularen Ziele von Alvelestat umfassen Neutrophilen-Elastase und andere verwandte Proteasen. Die Wege, die an seinem Wirkmechanismus beteiligt sind, umfassen die Hemmung der Proteaseaktivität und die anschließende Reduktion von Entzündungen und Gewebedegradation .
Analyse Chemischer Reaktionen
Alvelestat undergoes several types of chemical reactions, including:
Oxidation: Alvelestat can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Alvelestat can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alvelestat has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Alvelestat serves as a model compound for studying the inhibition of neutrophil elastase and related enzymes.
Biology: Research has focused on understanding the biological pathways affected by alvelestat and its impact on cellular processes.
Medicine: Alvelestat is being investigated for its potential to treat inflammatory lung diseases, including alpha-1 antitrypsin deficiency-associated lung disease and chronic obstructive pulmonary disease.
Wirkmechanismus
Alvelestat exerts its effects by inhibiting neutrophil elastase, an enzyme that breaks down elastin in lung tissue. By inhibiting this enzyme, alvelestat helps to reduce inflammation and prevent further tissue damage . The molecular targets of alvelestat include neutrophil elastase and other related proteases. The pathways involved in its mechanism of action include the inhibition of protease activity and the subsequent reduction in inflammation and tissue degradation .
Vergleich Mit ähnlichen Verbindungen
Alvelestat ist einzigartig unter den Neutrophilen-Elastase-Inhibitoren aufgrund seiner oralen Bioverfügbarkeit und hohen Spezifität für Neutrophilen-Elastase. Ähnliche Verbindungen umfassen:
Sivelestat: Ein weiterer Neutrophilen-Elastase-Inhibitor, der jedoch intravenös verabreicht wird und andere pharmakokinetische Eigenschaften aufweist.
Die Einzigartigkeit von Alvelestat liegt in seiner oralen Verabreichungsroute und seinem Potenzial, eine bequeme und effektive Behandlungsoption für Patienten mit entzündlichen Lungenerkrankungen zu bieten .
Eigenschaften
CAS-Nummer |
102719-89-1 |
|---|---|
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
3-methyl-N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)butanamide |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)7-11(17)15-13-9(3)12(18)10-5-4-6-16(10)14(19)20-13/h8,10H,4-7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
OOVIDZVWKLFZSZ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=O)N2CCCC2C1=O)NC(=O)CC(C)C |
Kanonische SMILES |
CC1=C(OC(=O)N2CCCC2C1=O)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















